SC-51322

Pharmacology Receptor Binding Structure-Activity Relationship

SC-51322 (CAS 146032-79-3) is a synthetic small molecule that functions as a potent and selective antagonist of the Prostaglandin E2 receptor subtype 1 (EP1). It is a member of the dibenzoxazepine chemical class and is a well-established, commercially available research tool.

Molecular Formula C22H20ClN3O4S
Molecular Weight 457.9 g/mol
CAS No. 146032-79-3
Cat. No. B1681515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC-51322
CAS146032-79-3
SynonymsSC51322;  SC 51322;  SC-51322; 
Molecular FormulaC22H20ClN3O4S
Molecular Weight457.9 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCSCC4=CC=CO4)C=C(C=C3)Cl
InChIInChI=1S/C22H20ClN3O4S/c23-16-7-8-20-18(12-16)26(13-15-4-1-2-6-19(15)30-20)22(28)25-24-21(27)9-11-31-14-17-5-3-10-29-17/h1-8,10,12H,9,11,13-14H2,(H,24,27)(H,25,28)
InChIKeyCQBVTZDISUKDSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SC-51322 (CAS 146032-79-3) for EP1 Receptor Research: Potency, Selectivity, and in vivo Analgesic Activity


SC-51322 (CAS 146032-79-3) is a synthetic small molecule that functions as a potent and selective antagonist of the Prostaglandin E2 receptor subtype 1 (EP1) . It is a member of the dibenzoxazepine chemical class and is a well-established, commercially available research tool . Its primary application is in pharmacological studies investigating the specific roles of the EP1 receptor in pain, inflammation, cardiovascular function, and other physiological and pathological processes .

Critical Distinction: Why SC-51322 (CAS 146032-79-3) Is Not Interchangeable with SC-51089 or Other EP1 Antagonists


Although multiple EP1 receptor antagonists exist, they are not interchangeable for research applications. Key differences in potency, selectivity, and safety profiles mean that substituting one compound for another can lead to significantly different experimental outcomes. For example, SC-51322 exhibits over 100-fold greater potency than its analog SC-51089 . Furthermore, unlike SC-51089, SC-51322 does not release hydrazine, a known carcinogen, addressing a significant safety concern associated with the earlier compound . These critical, data-backed differentiators underscore the necessity of selecting the precise tool compound for robust and reproducible research.

SC-51322 (CAS 146032-79-3) vs. SC-51089 and Other EP1 Antagonists: A Quantitative Differentiation Guide for Research Selection


1. Superior Binding Affinity and Functional Potency of SC-51322 Compared to SC-51089

SC-51322 demonstrates a significantly higher binding affinity and functional potency at the EP1 receptor compared to its close analog SC-51089 [1]. In a direct comparison, SC-51322 was found to be 100 times more potent than SC-51089 [1]. This difference is reflected in quantitative binding and functional assay data.

Pharmacology Receptor Binding Structure-Activity Relationship EP1 Antagonist

2. Significantly Greater in vivo Analgesic Efficacy of SC-51322 Relative to SC-51089

In a standard in vivo pain model (mouse phenylbenzoquinone-induced writhing assay), SC-51322 is a significantly more potent analgesic than SC-51089 [REFS-1, REFS-2]. The effective dose for 50% pain relief (ED50) for SC-51322 is much lower than that of the comparator.

Analgesia in vivo Pharmacology Pain Model EP1 Antagonist

3. Superior Neuroprotective Efficacy of SC-51322 Compared to SC-51089 in an ex vivo Ischemia Model

In an ex vivo model of cerebral ischemia (oxygen-glucose deprivation, OGD) using hippocampal slices, both SC-51322 and SC-51089 demonstrated neuroprotective effects. However, a direct head-to-head comparison revealed that SC-51322 provided greater protection against neuronal damage than SC-51089 [1].

Neuroprotection Ischemic Stroke Oxygen-Glucose Deprivation EP1 Antagonist

4. SC-51322 Lacks the Carcinogenic Hydrazine Liability Present in SC-51089

A critical differentiator for procurement is the safety profile. SC-51089 is known to release hydrazine, a known carcinogen in rats . SC-51322, while pharmacologically similar, does not carry this significant liability .

Safety Profile Procurement Laboratory Safety EP1 Antagonist

5. Potentiation of PGE2-Induced Vasorelaxation in Human Pulmonary Vein by SC-51322

SC-51322 has a unique effect on human pulmonary vein, where it potentiates the vasorelaxation induced by PGE2 [1]. This effect is quantified by an EC50 value.

Vascular Biology Vasorelaxation Pulmonary Vein EP1 Antagonist

Optimal Research Applications for SC-51322 (CAS 146032-79-3) Based on Verified Evidence


Investigating EP1 Receptor-Specific Mechanisms in Inflammatory and Neuropathic Pain

SC-51322 is the premier tool compound for dissecting the specific role of the EP1 receptor in pain pathways. With its high potency (Ki = 13.8 nM) and superior in vivo analgesic efficacy (ED50 = 0.9 mg/kg), it can effectively block EP1-mediated signaling in animal models like the mouse writhing assay and spinal nerve ligation-induced allodynia [REFS-1, REFS-2]. Its clean safety profile relative to SC-51089 makes it suitable for chronic dosing studies .

Elucidating the Role of EP1 in Cerebral Ischemia and Neuroinflammation

SC-51322 is validated for use in ex vivo and in vivo models of ischemic stroke. Its demonstrated ability to reduce hippocampal damage by 32% in an OGD model establishes it as a key reagent for studying EP1-mediated neuroinflammation and the involvement of the PTEN/AKT survival pathway . The head-to-head data showing superior neuroprotection over SC-51089 further solidifies its position as the compound of choice for this field.

Studying EP1 Receptor Function in the Cardiovascular System

SC-51322 enables the investigation of EP1 receptor function in vascular biology. Its capacity to potentiate PGE2-induced vasorelaxation in human pulmonary vein (EC50 = 7.75 µM) makes it valuable for studies on pulmonary circulation . Furthermore, its documented antihypertensive effects in spontaneously hypertensive rat models provide a basis for exploring the role of EP1 in blood pressure regulation and renal arteriolar function [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for SC-51322

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.